molecular formula C17H23N3O3 B079691 Trp-Leu CAS No. 13123-35-8

Trp-Leu

Cat. No. B079691
CAS RN: 13123-35-8
M. Wt: 317.4 g/mol
InChI Key: LYMVXFSTACVOLP-UHFFFAOYSA-N
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Description

L-Tryptophan-L-leucine is a dipeptide composed of the amino acids L-tryptophan and L-leucine L-tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals, while L-leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation

Scientific Research Applications

L-Tryptophan-L-leucine has a wide range of scientific research applications:

Mechanism of Action

L-Tryptophan-L-leucine exerts its effects through various molecular targets and pathways:

Similar Compounds:

Future Directions

Future research could focus on the potential of Trp-Leu and other dipeptides in the management of type 2 diabetes . Additionally, the molecular recognition ability of Trp for isomeric amino acids in peptides could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tryptophan-L-leucine can be synthesized through peptide bond formation between L-tryptophan and L-leucine. This process typically involves the activation of the carboxyl group of L-tryptophan and the subsequent nucleophilic attack by the amino group of L-leucine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of L-tryptophan and L-leucine often involves microbial fermentation. For L-tryptophan, Escherichia coli and Corynebacterium glutamicum are commonly used production hosts due to their well-characterized genetic backgrounds and ease of genetic manipulation . L-leucine production also utilizes similar microbial fermentation techniques, with optimization of metabolic pathways to enhance yield and productivity.

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole side chain can lead to the formation of cyclized alkaloid-like structures .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Trp-Leu can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the preferred method due to its ease of purification and high yield. The synthesis will involve coupling the amino acids Trp and Leu in a stepwise manner using a peptide synthesizer.", "Starting Materials": [ "Fmoc-Trp-OH", "Fmoc-Leu-OH", "Resin", "Coupling reagents (e.g. HBTU, HATU, DIC)", "Cleavage reagents (e.g. TFA, HF, or TMSBr)", "Protective groups (e.g. Fmoc, t-Boc)" ], "Reaction": [ "1. Loading of Fmoc-protected amino acid onto resin", "2. Deprotection of Fmoc group with 20% piperidine in DMF", "3. Coupling of Fmoc-Trp-OH with resin-bound Fmoc-Leu-OH using coupling reagent", "4. Repeat steps 2 and 3 until desired peptide length is achieved", "5. Cleavage of peptide from resin using cleavage reagent", "6. Purification of crude peptide using HPLC or other chromatographic techniques", "7. Characterization of purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] }

CAS RN

13123-35-8

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

LYMVXFSTACVOLP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

physical_description

Solid

synonyms

Trp-Leu
tryptophan-leucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Trp-Leu identified in these studies?

A1: this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []

Q2: How does this compound interact with DPP-IV to exert its inhibitory effect?

A2: Research suggests that this compound can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []

Q3: Beyond DPP-IV, are there other known targets of this compound?

A3: Yes, studies have shown that this compound can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []

Q4: What are the downstream effects of this compound inhibiting ACE?

A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of this compound. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []

Q7: How does this compound behave under simulated gastrointestinal conditions?

A7: Studies show that this compound exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.

Q8: Does this compound possess any intrinsic catalytic activity?

A8: The provided research does not suggest that this compound acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.

Q9: How does the position of Trp and Leu within the dipeptide affect its activity?

A9: Research has shown that the dipeptide this compound exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []

Q10: Does modifying the N-terminal amino acid of this compound affect its interaction with ACE?

A10: Yes, studies on tofuyo, a fermented soybean food, identified both this compound and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []

Q11: Has the efficacy of this compound as a DPP-IV inhibitor been tested in cellular or animal models?

A11: While the research confirms this compound's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.

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